Product packaging for Ethyl 2-octynoate(Cat. No.:CAS No. 10519-20-7)

Ethyl 2-octynoate

Cat. No.: B080503
CAS No.: 10519-20-7
M. Wt: 168.23 g/mol
InChI Key: QPMDWYXUSMRVKT-UHFFFAOYSA-N
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Description

Significance of Alpha,Beta-Unsaturated Esters in Organic Synthesis

Alpha,beta-unsaturated esters are highly versatile building blocks in the field of organic synthesis. beilstein-journals.org Their importance stems from a unique structural arrangement where a carbon-carbon double bond is conjugated with a carbonyl group of an ester. fiveable.me This conjugation creates a reactive system that can participate in a wide array of chemical transformations, making these compounds valuable intermediates for constructing more complex molecules. fiveable.me

The reactivity of α,β-unsaturated esters is characterized by the electron-withdrawing nature of the carbonyl group, which makes the β-carbon susceptible to nucleophilic attack. fiveable.me This property is exploited in well-known reactions such as the Michael addition and the Claisen condensation. fiveable.me Furthermore, these compounds are key precursors in the synthesis of various commercially significant products, including pharmaceuticals, fragrances, and polymers. beilstein-journals.orgrsc.org The development of efficient and selective methods for synthesizing α,β-unsaturated esters, such as the Wittig reaction and various carbonylation reactions, continues to be an active area of research. beilstein-journals.orgrsc.org

Historical Context of Alkyne Chemistry and Ester Functionalities

The study of alkynes, hydrocarbons containing at least one carbon-carbon triple bond, has a rich history dating back to the 19th century. solubilityofthings.comwiley-vch.de Edmund Davy first discovered acetylene (B1199291), the simplest alkyne, in 1836. wiley-vch.de A pivotal moment in alkyne chemistry came in 1862 when Friedrich Wöhler developed a method for producing acetylene from calcium carbide, a discovery that was foundational for the chemical industry. wiley-vch.de Early in the 20th century, the term "alkyne" was introduced, and these compounds became recognized for their distinct reactivity, particularly in addition and cycloaddition reactions. lightninginspiration.com

The integration of ester functionalities with alkyne frameworks expanded the synthetic utility of this class of compounds. Esters, which are derivatives of carboxylic acids, are themselves significant in chemistry and biology, being key components of lipids and finding use as fragrances and solvents. wikipedia.orgrsc.org The combination of the reactive alkyne and the versatile ester group in a single molecule, as seen in alkyne esters, created powerful bifunctional reagents for organic synthesis.

Overview of Ethyl 2-Octynoate as a Model Compound in Academic Inquiry

This compound, with the chemical formula C10H16O2, serves as a representative example of an alkyne ester. lookchem.comontosight.ai It is an organic compound characterized by a carbon-carbon triple bond at the second position of an octyl chain, which is esterified with ethanol (B145695). ontosight.ai This structure makes it a valuable model for studying the characteristic reactions of alkyne esters.

In academic research, this compound and its analogs, like mthis compound, are utilized to explore a variety of chemical transformations. researchgate.netchemicalbook.com For instance, it has been used in studies involving hydrocarboxylation reactions catalyzed by gold-zinc cooperative catalysts to create acylating reagents. researchgate.net Its applications also extend to being an intermediate in the synthesis of more complex molecules. ontosight.aicymitquimica.com The compound's physical and chemical properties have been well-documented, making it a reliable substrate for developing and testing new synthetic methodologies. lookchem.comchemeo.comnist.gov

Chemical and Physical Properties of this compound

PropertyValue
Molecular Formula C10H16O2
Molecular Weight 168.23 g/mol
Boiling Point 85 °C / 6 mmHg
Flash Point 99 °C
Density 0.91 g/cm³
Refractive Index 1.4484
CAS Number 10519-20-7

The data in this table is compiled from sources lookchem.comnist.govfishersci.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H16O2 B080503 Ethyl 2-octynoate CAS No. 10519-20-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl oct-2-ynoate
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InChI

InChI=1S/C10H16O2/c1-3-5-6-7-8-9-10(11)12-4-2/h3-7H2,1-2H3
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InChI Key

QPMDWYXUSMRVKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC#CC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O2
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID9065104
Record name Ethyl 2-octynoate
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Molecular Weight

168.23 g/mol
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CAS No.

10519-20-7
Record name Ethyl 2-octynoate
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Record name Ethyl 2-octynoate
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Record name 2-Octynoic acid, ethyl ester
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Record name Ethyl oct-2-ynoate
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Record name ETHYL 2-OCTYNOATE
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Synthetic Methodologies and Chemical Transformations of Ethyl 2 Octynoate

Alkylation Strategies for the Formation of the Octyne Skeleton

Alkylation of Beta-Keto Ester Precursors

The alkylation of β-keto esters is a classical and effective method for forming carbon-carbon bonds. This strategy can be adapted to construct the carbon backbone required for ethyl 2-octynoate. The general principle involves the deprotonation of the acidic α-hydrogen of a β-keto ester to form a resonance-stabilized enolate, which then acts as a nucleophile in a substitution reaction with an alkyl halide. libretexts.orgaklectures.comyoutube.com

The synthesis commences with a β-keto ester, such as ethyl acetoacetate. The α-protons, situated between two carbonyl groups, are particularly acidic (pKa ≈ 11) and can be readily removed by a moderately strong base like sodium ethoxide to generate the corresponding enolate. youtube.comvanderbilt.edu This enolate then undergoes an SN2 reaction with a suitable alkyl halide. aklectures.comrsc.org To form the octyne skeleton, an alkyl halide containing a terminal alkyne or a protected alkyne moiety would be employed.

Following the alkylation step, the resulting β-keto ester can be subjected to hydrolysis and decarboxylation. libretexts.orgaklectures.com Heating the alkylated product in the presence of aqueous acid or base hydrolyzes the ester to a β-keto acid. This intermediate is unstable and readily loses carbon dioxide upon further heating to yield a ketone. youtube.com This sequence, known as the acetoacetic ester synthesis, is a powerful tool for preparing ketones from simple starting materials. libretexts.orgresearchgate.net While this specific sequence leads to a ketone, the alkylated β-keto ester intermediate itself represents a key step in building the carbon framework.

Table 1: General Steps in Acetoacetic Ester Synthesis

StepDescriptionReagentsIntermediate/Product
1Enolate FormationSodium Ethoxide (NaOEt)Resonance-stabilized enolate
2AlkylationAlkyl Halide (R-X)Alkylated β-keto ester
3Hydrolysis & DecarboxylationAcid/Base, HeatKetone

This methodology's versatility allows for the introduction of various alkyl chains, making it a foundational strategy in organic synthesis. researchgate.net

Carbon-Extending Reactions Utilizing Organometallic Reagents

Organometallic reagents, such as Grignard and organolithium compounds, are potent nucleophiles widely used for creating new carbon-carbon bonds. sinica.edu.twmasterorganicchemistry.com These reagents can be employed to construct the this compound framework through reactions with appropriate electrophilic carbonyl compounds.

A plausible synthetic route involves the reaction of an organometallic reagent containing the pentynyl group with an electrophile that provides the ethyl ester functionality. For instance, a Grignard reagent like pentynylmagnesium bromide can be prepared from 1-hexyne. This nucleophilic reagent can then be reacted with ethyl chloroformate. acs.orgresearchgate.net The highly reactive Grignard reagent attacks the electrophilic carbonyl carbon of the chloroformate, leading to the formation of the target ester, this compound. It is crucial to control the reaction conditions to prevent a second addition of the organometallic reagent to the newly formed ester, which would result in a tertiary alcohol. masterorganicchemistry.comacs.org The use of specific ethers as solvents can help moderate the reactivity of the Grignard reagent, favoring the formation of the ketone or ester. acs.org

Similarly, organolithium reagents can be used. sinica.edu.twrsc.org The synthesis of the required terminal alkyne, such as 1-hexyne, can be achieved via methods like the Corey-Fuchs reaction, which transforms an aldehyde into a terminal alkyne. rsc.org This involves converting an aldehyde to a dibromoalkene, followed by treatment with a strong base like n-butyllithium. rsc.org The resulting lithium acetylide can then be used in subsequent carbon-carbon bond-forming reactions.

Table 2: Synthesis of Aryl Ketones from Grignard Reagents and Acid Chlorides

EntryGrignard ReagentAcid ChlorideProductYield (%)
1Phenylmagnesium bromideBenzoyl chlorideBenzophenone95
24-Methylphenylmagnesium bromideBenzoyl chloride4-Methylbenzophenone96
34-Methoxyphenylmagnesium bromideBenzoyl chloride4-Methoxybenzophenone94
42-Thienylmagnesium bromideBenzoyl chloridePhenyl(thiophen-2-yl)methanone92
Data adapted from a study on the synthesis of aryl ketones, demonstrating the efficiency of this type of coupling. acs.org

Catalytic Approaches in the Synthesis of this compound and Analogues

Catalysis offers efficient and selective methods for the synthesis and transformation of complex molecules like this compound.

Palladium-Catalyzed Cross-Coupling Reactions (Stille Coupling)

The Stille reaction is a powerful palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds between an organotin compound and an organic halide or pseudohalide. ethz.chacademie-sciences.fr This reaction is particularly useful due to the stability of organostannanes to air and moisture. ethz.ch

The synthesis of this compound has been successfully achieved using this methodology. The reaction involves the coupling of an organostannane with a suitable chloroformate in the presence of a palladium catalyst. For example, the reaction can be performed using a palladium complex like bis(benzylpalladium(II) chloride) in benzene. This one-pot procedure provides a mild and improved route to unsaturated esters. ethz.ch

The general catalytic cycle of the Stille reaction involves three key steps:

Oxidative Addition: The Pd(0) catalyst reacts with the organic halide (R¹-X) to form a Pd(II) intermediate.

Transmetalation: The organostannane (R²-SnR₃) transfers its organic group to the palladium center, displacing the halide and forming a new Pd(II) complex.

Reductive Elimination: The two organic groups on the palladium complex couple, forming the desired product (R¹-R²) and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.

Organocatalytic Transformations

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. google.com this compound, being an ynone (an α,β-alkynyl ketone or ester), is a suitable substrate for various organocatalytic transformations. These reactions often proceed through the generation of nucleophilic intermediates that can add to the electrophilic alkyne.

For instance, tertiary amines can catalyze the addition of nucleophiles to activated alkynes like methyl propiolate. nih.gov In the context of this compound, similar organocatalytic approaches could be envisioned. Nucleophilic organocatalysts, such as phosphines or tertiary amines, can add to the ynone to generate a zwitterionic intermediate. This intermediate can then participate in a variety of transformations, including cycloadditions or Michael additions. academie-sciences.fracademie-sciences.fr

Research has shown that organocatalysis can be used for the synthesis of complex heterocyclic structures from ynone precursors. While direct organocatalytic transformations on this compound itself are not extensively detailed in the provided context, the reactivity of similar ynones suggests its potential as a substrate in such reactions. For example, the reaction of nitrones with mthis compound has been studied in the context of 1,3-dipolar cycloadditions to form 2,3-dihydroisoxazoles, sometimes employing a phosphine (B1218219) catalyst. academie-sciences.fr However, the use of internal alkynes like mthis compound in some organocatalytic multicomponent reactions has been reported to be unsuccessful, indicating that the substrate structure is a critical factor. nih.govresearchgate.net

Cooperative Catalysis Systems

Cooperative catalysis involves the simultaneous use of two or more catalysts that work in concert to promote a chemical transformation, often achieving reactivity or selectivity that is not possible with a single catalyst. ethz.chpsu.edunih.gov This approach is particularly effective when one catalyst activates the nucleophile while another activates the electrophile. ethz.chnih.gov

In the synthesis of ynones and related structures, cooperative systems, particularly those involving two different metals (bimetallic catalysis), have proven highly effective. A prime example is the use of Pd/Cu cooperative catalysis for the direct acyl-Sonogashira cross-coupling of carboxylic acids with terminal alkynes to produce ynones. acs.org This method avoids the need to pre-formulate activated acyl derivatives, using the readily available carboxylic acids directly. acs.org

Another relevant cooperative system is the combination of a transition metal and an organocatalyst. For example, a pyrrolidine (B122466) and copper iodide cooperative system has been used to catalyze the tandem A³ coupling (alkyne-aldehyde-amine) and cycloisomerization cascade to synthesize coumarins. beilstein-journals.org This highlights the power of combining amine catalysis (to form an enamine or iminium ion) with a transition metal catalyst (to activate the alkyne). beilstein-journals.orgsioc-journal.cn Such strategies could be adapted for the synthesis or functionalization of this compound analogues, where the alkyne moiety is activated by a metal catalyst, and another functional group is activated by an organocatalyst.

Mechanistic Investigations of Synthetic Pathways

The synthesis of this compound and its derivatives often involves complex reaction mechanisms that dictate the efficiency and stereochemical outcome of the process. Understanding these pathways through mechanistic investigations is crucial for optimizing synthetic routes and designing novel transformations.

Reaction Intermediates and Transition State Analysis

The elucidation of reaction intermediates and the analysis of transition states provide deep insights into the operative mechanisms of a chemical reaction. In the context of reactions involving this compound and its analogs, several key intermediates have been proposed and studied.

A notable example is in the organocatalyzed 1,3-dipolar cycloaddition of nitrones to alkynoates like mthis compound, a close analog of this compound. csic.es Mechanistic studies suggest a catalytic cycle that commences with the addition of a nucleophilic catalyst, such as a tertiary phosphine, to the alkynoate. This step generates a zwitterionic allenolate intermediate. csic.es This highly reactive dipolarophile then undergoes a regioselective 1,3-dipolar cycloaddition with the nitrone, forming a zwitterionic cycloadduct intermediate. The final step involves the elimination of the catalyst molecule to yield the 2,3-dihydroisoxazole product and regenerate the catalyst for the next cycle. csic.es

Similarly, in the indium-catalyzed addition of 1,3-dicarbonyl compounds to alkynes, the proposed mechanism involves the formation of an indium(III) enolate intermediate. The stereochemistry of the final product suggests a cis-addition of this intermediate to the triple bond. orgsyn.org

While detailed transition state analyses for the synthesis of this compound itself are not extensively documented in the provided literature, computational studies on analogous systems, such as Diels-Alder reactions, demonstrate the power of such analyses. escholarship.org These studies involve calculating the energies of starting materials, products, and transition states to predict reaction pathways and thermodynamic favorability. escholarship.org For instance, in iridium-catalyzed transfer hydrogenation reactions, a proposed transition state for the reduction of ketones involves the coordination of the substrate to the metal center, facilitating hydride transfer. csic.es Such models are instrumental in understanding and predicting the outcomes of related reactions involving this compound.

Stereochemical Outcomes in this compound Synthesis

The stereochemistry of products derived from this compound is heavily influenced by the synthetic methodology employed. The triple bond of the alkyne serves as a prochiral center for addition reactions, leading to the potential formation of (E) or (Z) isomers.

Hydrogenation reactions are a prime example of stereocontrolled synthesis. The partial hydrogenation of the alkyne moiety can lead to either the cis- or trans-alkene, depending on the catalyst and reaction conditions. For example, iridium-catalyzed transfer hydrogenation of internal alkynes like this compound using ethanol (B145695) as a solvent and hydrogen source can stereoselectively produce E-alkenes. csic.es In contrast, the hydrogenation of alkynes over a catalyst surface typically involves the syn-addition of two hydrogen atoms to the same face of the π-bond, resulting in the formation of a cis-alkene. chadlandrie.com The stereochemistry of the resulting alkene can be confirmed using NMR spectroscopy by analyzing the coupling constants between the vinylic protons; a larger J-value (typically 11-18 Hz) indicates a trans configuration, while a smaller value (6-14 Hz) suggests a cis geometry. chadlandrie.com

Other addition reactions also exhibit stereoselectivity. The hydroarylation of mthis compound with phenylboronic acid, for instance, yields the (E)-isomer as the major product. orgsyn.org The addition of phenylchalcogeno groups to methyl 3-phenylpropiolate was found to be stereoselective, predominantly yielding the (Z)-stereoisomer. scielo.br The ratio of Z:E isomers can be influenced by reaction conditions and the specific reagents used, as shown in the table below for the synthesis of various β-phenylchalcogeno-α,β-unsaturated esters. scielo.br

EntryProductMethodYield (%)Z:E Ratio
1(Z/E)-3aA8379:21
15(Z/E)-3gA6296:4
19(Z/E)-3hA6987:13
25(Z/E)-3k-9278:22

Derivatization and Further Chemical Transformations of this compound

The presence of both an alkyne and an ester functional group makes this compound a versatile building block in organic synthesis, amenable to a wide range of chemical transformations.

Functionalization of the Alkyne Moiety

The carbon-carbon triple bond is the primary site for derivatization, allowing for the introduction of new functional groups and the construction of more complex molecular architectures.

Hydrogenation: As discussed previously, the alkyne can be selectively reduced. Iridium-catalyzed transfer hydrogenation can convert this compound into the corresponding E-alkene with high yield. csic.es

Hydroarylation: The triple bond can undergo hydroarylation. In a reaction with phenylboronic acid catalyzed by a rhodium complex, mthis compound was converted to (E)-methyl 3-phenyloct-2-enoate in high yield. orgsyn.org

Addition of Heteroatoms: Chalcogen compounds can be added across the triple bond. The reaction of various alkynoates with diphenyl diselenide in the presence of sodium borohydride (B1222165) on alumina (B75360) produces β-phenylseleno-α,β-unsaturated esters, with a preference for the (Z)-isomer. scielo.br

Carbon-Carbon Bond Formation: The alkyne can react with carbon nucleophiles. For example, 1,3-dicarbonyl compounds add to alkynes in the presence of an indium(III) triflate catalyst, demonstrating a cis-addition mechanism. orgsyn.org

Reactions Involving the Ester Group

The ester functional group can also be targeted for transformation, although it is generally less reactive than the alkyne. A common reaction is its reduction. For example, esters of 2-octynoic acid can be reduced to the corresponding alcohol, 2-octyn-1-ol, using powerful reducing agents like lithium aluminum hydride (LiAlH₄).

Cycloaddition Chemistry (e.g., 1,3-Dipolar Cycloadditions)

Cycloaddition reactions are powerful tools for constructing cyclic compounds, and the alkyne moiety of this compound serves as an excellent dipolarophile or dienophile.

The Huisgen 1,3-dipolar cycloaddition is a prominent example, involving the reaction of a 1,3-dipole with a dipolarophile, such as an alkyne, to form a five-membered heterocycle. organic-chemistry.orgwikipedia.org This reaction is generally a concerted, pericyclic process where the 4 π-electrons of the dipole and the 2 π-electrons of the dipolarophile participate in a [π4s + π2s] cycloaddition. organic-chemistry.orgchesci.com

The reaction of nitrones (a type of 1,3-dipole) with mthis compound has been studied as a model system. csic.esacademie-sciences.fr Catalyzed by triphenylphosphine (B44618) in an aqueous medium, the reaction yields a 2,3-dihydroisoxazole as the sole regioisomer. csic.esacademie-sciences.fr The regioselectivity of these cycloadditions is influenced by both steric and electronic factors. organic-chemistry.org The scope of this reaction is broad, tolerating various substituents on the nitrone and the alkynoate. csic.es

Yields of 1,3-Dipolar Cycloaddition of Nitrone 1a with Various Alkynoates (2) csic.es
EntryAlkynoateConditionsYield (%)
1Mthis compound (2a)H₂O/LiCl, 40 °C, 48h68
2Methyl propiolate (2b)H₂O, rt, 24h75
4Ethyl phenylpropiolate (2d)H₂O, rt, 24h90
5Methyl 4-phenyl-2-butynoate (2e)H₂O/LiCl, 40 °C, 24h85

Besides 1,3-dipolar cycloadditions, this compound and its methyl analog can participate in Diels-Alder [4+2] cycloadditions. For example, mthis compound reacts with dicyclopentadiene (B1670491) at high temperatures to yield a substituted norbornadiene derivative. d-nb.inforesearchgate.net It also reacts with 1,3-bis(trimethylsiloxy)-dienes in a Diels-Alder/retro-cycloaddition sequence to produce resorcinol (B1680541) derivatives with high regioselectivity. nih.gov

Advanced Analytical Techniques for Characterization and Detection of Ethyl 2 Octynoate

Chromatographic-Mass Spectrometric Approaches

Chromatography coupled with mass spectrometry provides powerful tools for both the separation and identification of ethyl 2-octynoate from complex mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS) for Qualitative and Quantitative Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile compounds like this compound. aidic.itresearchgate.net In this method, the sample is vaporized and separated based on its boiling point and interaction with a stationary phase within a capillary column. shimadzu.com As the separated components elute from the column, they enter a mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, providing a unique "fingerprint" for identification. aidic.it

For qualitative analysis, the retention time of this compound is compared with that of a known standard. libretexts.org The resulting mass spectrum, with its specific fragmentation pattern, further confirms the compound's identity. libretexts.org For instance, the National Institute of Standards and Technology (NIST) maintains a spectral library that includes the mass spectrum of this compound, which can be used for comparison. nist.gov

Quantitative analysis using GC-MS involves measuring the area under the peak corresponding to this compound in the chromatogram. libretexts.org This area is proportional to the amount of the compound present. By creating a calibration curve with standard solutions of known concentrations, the exact amount of this compound in a sample can be determined. libretexts.org This method has been successfully applied to determine the concentration of various compounds in diverse matrices, including essential oils and cosmetic products. journalijar.comresearchgate.net In a study analyzing fractions of essential oils, this compound was identified as a major constituent (40.80%) in a fraction from Artemisia afra using GC-MS. journalijar.com

Advanced GC-MS Techniques (e.g., GC×GC-qMS)

Comprehensive two-dimensional gas chromatography (GC×GC) coupled with a quadrupole mass spectrometer (qMS) offers enhanced separation power and sensitivity compared to conventional GC-MS. leco.comuliege.be This technique utilizes two columns with different stationary phases, providing a more detailed separation of complex samples. leco.com The increased peak capacity and sensitivity of GC×GC can be particularly advantageous for detecting trace amounts of this compound or for separating it from co-eluting compounds in intricate matrices like fragrances or biological extracts. leco.comchromatographyonline.com The improved separation in the second dimension leads to better library matches and more confident peak identification. leco.com Research has demonstrated that GCxGC can increase metabolite identification rates compared to single-dimension GC-MS. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

While GC-MS is well-suited for volatile compounds, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful alternative for analyzing less volatile or thermally labile substances. researchgate.net In LC-MS, the sample is dissolved in a liquid and separated on a column before being introduced into the mass spectrometer. researchgate.net This technique is highly sensitive and specific, making it valuable for detecting impurities and degradation products in various substances, including pharmaceuticals. chromatographytoday.comnih.gov Although less common for a volatile compound like this compound, LC-MS could be employed for its analysis in non-volatile matrices or for specific applications where derivatization is not desirable. news-medical.netnih.gov

Spectroscopic Elucidation of this compound Structure

Spectroscopic techniques are indispensable for confirming the molecular structure of this compound by probing the interactions of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. magritek.com Both ¹H NMR and ¹³C NMR are used to characterize this compound.

¹H NMR: This technique provides information about the hydrogen atoms in the molecule. The chemical shift of each proton is indicative of its chemical environment. For this compound, the ¹H NMR spectrum would show distinct signals for the protons of the ethyl group and the pentyl chain attached to the alkyne. The splitting patterns of these signals (e.g., triplets, quartets) reveal the number of neighboring protons, helping to piece together the connectivity of the molecule. libretexts.org

Table 1: Predicted ¹H NMR and ¹³C NMR Chemical Shifts for this compound (Note: Actual chemical shifts can vary depending on the solvent and other experimental conditions.)

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
CH₃ (ethyl)~1.3~14
CH₂ (ethyl)~4.2~62
C=O-~154
C≡C (C2)-~74
C≡C (C3)-~91
CH₂ (C4)~2.3~19
CH₂ (C5)~1.5~28
CH₂ (C6)~1.3~31
CH₂ (C7)~1.4~22
CH₃ (C8)~0.9~14

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring its absorption of infrared radiation at different frequencies. innovatechlabs.com Each functional group vibrates at a characteristic frequency, resulting in a unique peak in the FTIR spectrum. mdpi.com

For this compound, the key characteristic absorption bands in the FTIR spectrum would be:

A strong absorption band around 1715-1735 cm⁻¹ corresponding to the C=O (carbonyl) stretching of the ester group. rockymountainlabs.com

A weak to medium absorption band around 2200-2260 cm⁻¹ for the C≡C (alkyne) stretching vibration.

A strong absorption band in the region of 1000-1300 cm⁻¹ due to the C-O stretching of the ester group. rockymountainlabs.com

Absorption bands around 2850-2960 cm⁻¹ corresponding to the C-H stretching of the alkyl groups.

The presence and position of these peaks provide definitive evidence for the key functional groups in this compound, complementing the structural information obtained from NMR and mass spectrometry. nist.govnih.gov

Ancillary Chromatographic Separation Methodologies

In the analysis and synthesis of this compound, chromatographic techniques are indispensable for both monitoring reaction progress and for the isolation of the pure compound. These methods rely on the differential partitioning of components between a stationary phase and a mobile phase to achieve separation.

Thin Layer Chromatography (TLC) in Fractionation Studies

Thin Layer Chromatography (TLC) serves as a rapid, qualitative method for analyzing the composition of reaction mixtures and the fractions obtained from column chromatography. researchgate.netrsc.org It is a crucial tool for determining the purity of a sample and for optimizing solvent systems for larger-scale separations. rsc.org

The principle of TLC is based on the separation of components within a mixture through their differential adsorption on a stationary phase, typically a polar adsorbent like silica (B1680970) gel (SiO₂) or alumina (B75360) (Al₂O₃) coated onto a plate. iitg.ac.in A solvent or solvent mixture, the mobile phase, moves up the plate by capillary action, carrying the sample components with it at different rates depending on their polarity and interaction with the stationary phase. iitg.ac.in

For alkyne esters like this compound, which may not be UV-active, visualization of the separated spots on the TLC plate requires specific staining techniques. orgsyn.orgorgsyn.org A common and effective method is the use of a potassium permanganate (B83412) (KMnO₄) stain. Alkynes react with the permanganate, resulting in the appearance of distinct yellow-brown spots on a pink or purple background. orgsyn.orgorgsyn.orgreachdevices.com This allows for the clear identification and tracking of the alkyne-containing product during fractionation. In some synthetic routes, monitoring the conversion of a starting ester to the corresponding alkyne can be challenging, as intermediates may exhibit similar retention factor (Rf) values in common eluent systems like hexane-ethyl acetate (B1210297) mixtures. orgsyn.orgorgsyn.org

Analyte TypeStationary PhaseMobile Phase (Eluent)VisualizationRf ValueSource
Alkyne ProductSilica Gel3:1 Hexanes/Ethyl AcetateKMnO₄ Stain0.63 orgsyn.org
Alkyne LipidsSilica GelNot SpecifiedFluorogenic Dye (3-azido-7-hydroxycoumarin)Not Specified nih.gov
General AlkynesSilica GelVariousPotassium Permanganate StainNot Specified reachdevices.com

Column Chromatography for Purification and Isolation

Column chromatography is the cornerstone technique for the preparative purification and isolation of this compound from crude reaction mixtures. itwreagents.comtaylorandfrancis.com This method operates on the same principles as TLC but on a much larger scale, allowing for the separation of milligram to kilogram quantities of material. drawellanalytical.com The process involves packing a glass column with a stationary phase, most commonly silica gel (e.g., Silica Gel 60), and passing a liquid mobile phase through it. itwreagents.comconicet.gov.ar

The crude product mixture is loaded onto the top of the column and is then eluted with a solvent system, often starting with a low polarity and gradually increasing it (gradient elution). nih.govunits.it For non-polar to moderately polar compounds like alkyne esters, typical mobile phases consist of mixtures of hexanes or petroleum ether with a more polar solvent like ethyl acetate or diethyl ether. conicet.gov.arrsc.orgrochester.edu The selection of an appropriate solvent system is often guided by prior TLC analysis, with an ideal Rf value for the desired compound being around 0.3 for optimal separation. rochester.edu

As the solvent flows through the column, the components of the mixture separate into bands that travel down the column at different rates. These separated components are collected in sequential fractions as they exit the column. units.it The composition of these fractions is subsequently analyzed by TLC to identify those containing the pure desired product, which are then combined and concentrated to yield the purified this compound. Research has demonstrated the successful purification of related 2-octynoate derivatives and other alkyne esters using silica gel column chromatography with various hexane/ether or hexane/ethyl acetate solvent systems. conicet.gov.ard-nb.info

Compound PurifiedStationary PhaseMobile Phase (Eluent)Source
Anthracene-11,12-dimethyl bis(2-octynoate)Silica Gel 60Hexane-Et₂O (80:20) conicet.gov.ar
Methyl-3-pentylbicyclo[2.2.1]hepta-2,5-diene-2-carboxylate (from Mthis compound)Silica GelEtOAc/Petroleum Ether d-nb.info
Alkyne product from esterSilica Gel9:1 Hexanes-Ethyl Acetate orgsyn.org
Amorfrutin A Ethyl EsterSilica GelGradient of 0-10% EtOAc in Hexanes nih.gov
General Organic CompoundsSilica GelHexanes/Ethyl Acetate (varying ratios) rochester.edu

Computational Chemistry and Theoretical Investigations of Ethyl 2 Octynoate

Quantum Chemical Studies

Quantum chemical studies utilize the principles of quantum mechanics to model molecular properties. These calculations provide detailed insights into electron distribution, orbital energies, and the fundamental nature of chemical bonds within the ethyl 2-octynoate molecule.

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of molecules. For α,β-unsaturated esters, including compounds structurally similar to this compound, DFT calculations are employed to optimize molecular geometries and determine the most stable three-dimensional structure. researchgate.net Methods like the B3LYP functional combined with a 6-31G** basis set are commonly used for these purposes. researchgate.net Such calculations are also applied to explore the mechanisms of chemical reactions, such as cycloadditions and cycloisomerizations involving alkyne esters. researchgate.netacademie-sciences.fr By calculating the electron density distribution, DFT can identify electron-rich and electron-deficient regions of this compound, which is crucial for understanding its reactivity.

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ossila.comwikipedia.org The HOMO is the outermost orbital containing electrons and tends to participate in reactions by donating electrons, while the LUMO is the innermost empty orbital that can accept electrons. ossila.comlibretexts.org The energy difference between these two orbitals, known as the HOMO-LUMO gap, is an indicator of molecular stability and reactivity. libretexts.org

In this compound, the key structural features influencing the frontier orbitals are the carbon-carbon triple bond (alkyne) and the ester functional group. The π-electrons of the alkyne and carbonyl group are significant contributors. The electrons within the triple bond can act as acceptors in hydrogen bonding, a property that influences interactions with other molecules, including biological receptors. nih.gov

Studies comparing mthis compound with its single-bonded (methyl octanoate) and double-bonded (methyl trans-2-octenoate) counterparts reveal significant differences in electronic properties and, consequently, their interactions with olfactory receptors. nih.gov The presence of the triple bond in mthis compound leads to different spatial activity patterns in the olfactory bulb compared to its analogs, which is directly related to the unique characteristics of its frontier orbitals. nih.gov This suggests the HOMO of this compound is likely associated with the electron-rich alkyne system, making it a nucleophile, while the LUMO is associated with the electrophilic carbon of the ester group.

Molecular Dynamics Simulations and Conformational Analysis

Conformational analysis is the study of the different spatial arrangements, or conformations, of a molecule that arise from rotation around its single bonds. scribd.comlibretexts.org These analyses help identify the most stable conformers by evaluating energetic penalties such as torsional and steric strain. scribd.com this compound possesses several rotatable single bonds:

The C-C bonds within the n-pentyl chain attached to the alkyne.

The C-C and C-O bonds of the ethyl ester group.

Each rotation produces a different conformer with a unique energy level. The staggered conformations are generally more stable than the eclipsed conformations due to minimized torsional strain. scribd.comlibretexts.org

Molecular Dynamics (MD) simulations extend this analysis by modeling the movement of atoms and molecules over time. nih.govnih.gov An MD simulation for this compound would solve Newton's equations of motion for its atoms, providing a trajectory that reveals its dynamic behavior, conformational flexibility, and interactions with its environment. While specific MD studies on this compound are not prominent in the literature, the technique is widely used to understand ligand-receptor binding and the dynamic nature of small molecules. nih.govnih.gov

(Quantitative) Structure-Activity Relationship ((Q)SAR) Modeling for Chemical Properties and Reactivity

(Quantitative) Structure-Activity Relationship, or (Q)SAR, models are computational tools that correlate the chemical structure of a compound with its physical properties or biological activities (like toxicity). ljmu.ac.uk These models are crucial in modern chemical assessment for their ability to predict the properties of untested chemicals, thereby reducing reliance on animal testing. researchgate.net

This compound and related alkyne esters have been included in the development and validation of various QSAR models. For instance, the Danish QSAR database includes predictions for the acute oral toxicity (LD50) of this compound. industrialchemicals.gov.au Furthermore, QSAR models have been specifically developed for the toxicity of aliphatic, α,β-unsaturated chemicals toward organisms like Tetrahymena pyriformis, with this compound being part of the training or test set for such models. qsardb.org For its close structural analog, mthis compound, QSAR tools like the OECD QSAR Toolbox have been used to profile and predict potential hazards such as skin sensitization and mutagenicity. industrialchemicals.gov.au

Predictive models for chemical behavior aim to forecast how a substance will act under specific chemical or biological conditions. For this compound, several such models exist.

One notable example is a QSAR model developed by Schultz et al. to predict the toxicity of ethynylene-containing esters to the protozoan Tetrahymena pyriformis. qsardb.org The model uses the logarithm of the octanol-water partition coefficient (logKow) to predict the 50% inhibitory growth concentration (pIGC50). The data for this compound within this model is shown below.

CompoundCASRNlogKowExperimental pIGC50Calculated pIGC50
This compound10519-20-73.101.2331.235
Table based on data from Schultz, T.W. et al., 2005. qsardb.org

Another type of predictive model relates to chemical reactivity. Because of its α,β-unsaturated structure, this compound can be classified as a Michael-type acceptor. Models have been developed to predict the kinetic rate constants of such compounds for their reaction with glutathione, a key biological nucleophile. researchgate.net These models use descriptors derived from quantum chemical calculations to predict reactivity, which is often linked to mechanisms of toxicity like skin sensitization. researchgate.net

The sense of smell is initiated by the physical interaction of an odorant molecule with specific olfactory receptors in the nose. nih.gov Computational modeling can help elucidate the nature of these ligand-receptor interactions.

Specifically, the triple bond in mthis compound, compared to the single bond in methyl octanoate (B1194180), drastically alters the pattern of receptor activation. nih.gov The electrons in the triple bond can act as hydrogen bond acceptors, and the rigidity of the alkyne group changes the molecule's shape. nih.gov This leads to a different binding affinity and specificity with olfactory receptors, resulting in a different perceived scent. While methyl octanoate is described as fruity and green, the introduction of the triple bond in mthis compound modifies these odor notes. nih.gov It has been proposed that the triple bond's position may hinder the access of receptors to the ester functional group, further contributing to its unique olfactory profile. nih.gov

Natural Occurrence and Chemoecological Research Involving Ethyl 2 Octynoate

Identification in Plant Essential Oils and Extracts

Ethyl 2-octynoate is a naturally occurring compound found in the volatile emissions and extracts of several plant species. Its identification is often accomplished through techniques such as gas chromatography-mass spectrometry (GC-MS), which separates and identifies the individual components of complex mixtures like essential oils.

Artemisia afra, commonly known as African wormwood, is an aromatic plant whose essential oils are subjects of phytochemical investigation. In a study evaluating the larvicidal efficacy of fractionated essential oils, this compound was identified as a major constituent in one of the fractions from A. afra.

A 2019 study fractionated the essential oil of A. afra into seven parts. Chemical analysis of the most potent fractions revealed that one fraction, labeled X-2, contained ethyl-2-octynoate as its most abundant compound, at a concentration of 40.80%. This highlights the compound's significant presence in the plant's essential oil profile.

Table 1: Major Constituents of Potent Essential Oil Fractions from Various Plants

Plant SpeciesFraction CodeMajor ConstituentPercentage (%)
Tagetes minuta2β-ocimene56.29
Ocimum kilimandscharicumAα-cubebene29.39
Fβ-caryophyllene31.48
Artemisia afraX-1β-thujone37.41
X-2This compound 40.80

The presence of this compound is not limited to the Artemisia genus. Recent phytochemical profiling of three Jasminum species (J. sambac, J. grandiflorum, and J. multiflorum) also identified this compound. A 2024 study utilizing gas chromatography-mass spectrometry (GC-MS) on methanolic stem extracts detected this compound as one of the bioactive compounds. ukaazpublications.com The research also noted the presence of other compounds with known biological activities, such as diphenyl sulfone and methyl 4-fluorobenzoate. ukaazpublications.com

Role in Microbial Metabolic Pathways and Fermentation Processes

The involvement of esters in microbial metabolism and fermentation is well-documented, as they are often key contributors to the aroma and flavor profiles of fermented products. However, specific research detailing the metabolic fate of this compound is limited.

While many esters are synthesized by microbes during fermentation, some can also be consumed or transformed. For instance, research on the spontaneous fermentation of Jerusalem artichoke juice showed a decrease in the concentration of certain esters, including the structurally similar compound, mthis compound. mdpi.com This suggests that microbial metabolic pathways can lead to the breakdown of such compounds. mdpi.com However, specific data on the concentration changes of this compound during fermentation processes are not extensively detailed in the available literature. General studies on fermentation show that the production of various ethyl esters, such as ethyl hexanoate, octanoate (B1194180), and decanoate, is influenced by factors like temperature and the availability of precursor fatty acids and ethanol (B145695). nih.gov

Microbial transformation is a process where microorganisms modify chemical compounds. This biotransformation can lead to new derivatives with different properties. While microbes like Rhizopus oryzae and Mucor hiemalis have been shown to transform other complex natural products, specific pathways for the microbial transformation of this compound have not been explicitly elucidated in the reviewed scientific literature. nih.gov The study of how specific microbial enzymes interact with the acetylenic bond and the ester group of this compound would be necessary to understand its transformation pathways.

Environmental Chemistry and Fate Studies of Ethyl 2 Octynoate

Detection and Monitoring in Environmental Matrices

Environmental monitoring has confirmed the presence of ethyl 2-octynoate in specific industrial waste streams and the sediments that they contaminate.

Occurrence in Contaminated Sediments

Sediments in water bodies receiving industrial discharges can act as a sink for organic pollutants. Research has specifically detected this compound in sediments contaminated by pulp and paper mill effluent. nih.govlabsolu.ca One study analyzed sediment from two sites near a pulp and paper mill in India; this compound was identified among the organic pollutants at the second site, located 2 km away from the primary discharge point. nih.govlabsolu.ca This finding indicates that the compound can be transported from the point of discharge and deposited in downstream sediments. The analysis of these contaminated sediments often reveals a variety of organic compounds alongside this compound, including 2-methyl-4-keto-2-trimethylsiloxypentane, 4-ethyl-2-methoxyphenol, cis-9-hexadecenoic acid, and octadecenoic acid. nih.govnih.gov

Methodologies for Assessing Environmental Presence and Distribution

Accurate detection of this compound in complex environmental samples requires specific preparation and analytical techniques.

Sample Preparation and Extraction Techniques

Before analysis, this compound must be extracted from the environmental matrix, such as water or sediment. Liquid-liquid extraction (LLE) is a common technique used for this purpose. For instance, in the analysis of fragrance allergens in cosmetics, a liquid-liquid extraction method was adapted, using solvents like methyl tert-butyl ether to separate the compounds of interest from the sample matrix. Another widely used method is solid-phase extraction (SPE), which is advantageous for liquid samples as it minimizes the use of large solvent volumes and reduces potential contamination.

Analytical Protocols for Environmental Detection

The primary analytical method for the detection and quantification of this compound in environmental samples is Gas Chromatography-Mass Spectrometry (GC-MS). nih.govlabsolu.canih.gov This technique separates the components of a mixture in the gas phase and then detects them using mass spectrometry, which provides detailed molecular information for identification. In studies identifying pollutants in pulp and paper mill sediments, GC-MS analysis was crucial for confirming the presence of this compound among a host of other organic compounds. nih.govlabsolu.ca The coupling of chromatographic separation with mass spectrometric detection provides the high selectivity and sensitivity needed to identify specific compounds like this compound in complex environmental mixtures. mdpi.com

Research on Environmental Transformation Mechanisms

Research into the environmental fate of this compound suggests it is not expected to persist long in the environment. Safety data sheets indicate that persistence is unlikely. While specific studies on the environmental transformation of this compound are not extensive, general principles of environmental chemistry suggest potential pathways for its degradation.

One likely mechanism is biodegradation . Microorganisms in soil and water can possess diverse catabolic pathways capable of breaking down complex organic pollutants. This process can transform compounds like this compound into less toxic or harmless components, such as carbon dioxide and water.

Another potential transformation pathway is hydrolysis , the reaction with water, which can break down the ester bond in this compound. This would result in the formation of 2-octynoic acid and ethanol (B145695). The rate of this reaction would be dependent on environmental conditions such as pH and temperature.

Additionally, phototransformation , or degradation by sunlight, could contribute to the breakdown of the compound in surface waters, although specific data on this process for this compound is limited. The combined action of these biotic and abiotic processes likely contributes to the compound's limited persistence in the environment.

Abiotic Degradation Pathways

Abiotic degradation involves the transformation of a chemical through non-living environmental factors such as light and water. For this compound, key potential pathways include photolysis and hydrolysis.

Photolysis : This process involves the breakdown of molecules by light energy. While specific photolysis studies on this compound are not widely available, data on related compounds suggest it may be a relevant degradation pathway. ethernet.edu.etgoogle.com The presence of the carbon-carbon triple bond (alkyne group) in the molecule's structure could make it susceptible to photochemical reactions in the presence of sunlight. ontosight.ai Studies on other organic compounds have shown that photolysis can be a significant abiotic degradation route in aquatic environments. mdpi.com

Hydrolysis : As an ester, this compound can undergo hydrolysis, a chemical reaction with water that would split the compound into 2-octynoic acid and ethanol. The rate of this reaction is influenced by pH and temperature. google.com While specific experimental data on the environmental hydrolysis rates for this compound are limited, this pathway is a fundamental degradation mechanism for ester-containing compounds in aquatic systems.

Oxidation : The compound's incompatibility with strong oxidizing agents suggests that it can be degraded by oxidation. fishersci.com In the atmosphere, organic compounds can be degraded by reacting with photochemically produced oxidants like hydroxyl radicals.

Biotic Transformation Studies (General Microbially Mediated Processes)

Biotic transformation, or biodegradation, is the breakdown of organic matter by microorganisms such as bacteria and fungi. nih.gov This is a primary mechanism for the removal of many organic pollutants from the environment. mdpi.com

Research has identified this compound as an organic pollutant in sediments contaminated with waste from the pulp and paper industry. researchgate.netresearchgate.net The presence of this compound in such environments indicates its potential to be subjected to microbial degradation processes. researchgate.net The general process of microbial degradation of complex organic molecules like this compound involves several stages. Microorganisms produce extracellular enzymes that break down the large polymer-like structures into smaller molecules (oligomers, dimers, and monomers) that can be absorbed through the cell membrane. researchgate.net

Once inside the cell, these smaller molecules are funneled into the central metabolic pathways of the organism to be used as a source of carbon and energy. researchgate.netenviro.wiki For a compound like this compound, the likely aerobic degradation pathway would involve:

Initial Oxidation : The hydrocarbon chain is typically attacked by oxygenase enzymes, which introduce oxygen atoms into the molecule, making it more water-soluble and reactive. enviro.wiki

Ester Hydrolysis : Microbial enzymes can catalyze the hydrolysis of the ester bond, yielding ethanol and 2-octynoic acid.

Beta-Oxidation : The resulting fatty acid (2-octynoic acid) can then be progressively broken down through beta-oxidation to produce acetyl-CoA, which enters the citric acid cycle for energy production. enviro.wiki

The efficiency of biodegradation is dependent on various environmental factors, including the presence of a suitable microbial community, temperature, pH, and the availability of essential nutrients like nitrogen and phosphorus, which can be limiting factors. nih.govmdpi.com The ability of microbial communities to adapt through prior exposure to hydrocarbons can increase the rate of degradation. nih.gov

Advanced Structure Property Relationship Studies in Ethyl 2 Octynoate Chemistry

Influence of the Alkyne Functionality on Chemical Reactivity

The defining feature of ethyl 2-octynoate is its alkyne functional group, a carbon-carbon triple bond, which significantly governs its chemical reactivity. ontosight.ai This triple bond is a region of high electron density, making it susceptible to a variety of addition reactions.

One of the most fundamental reactions of alkynes is hydrogenation . The extent of hydrogenation can be controlled by the choice of catalyst. Complete reduction of the triple bond to a single bond, yielding ethyl octanoate (B1194180), can be achieved using a standard palladium catalyst. americanelements.com However, for the partial hydrogenation to an alkene, a more selective catalyst is required. The Lindlar catalyst , which is palladium on calcium carbonate poisoned with lead, is commonly used to produce the cis-alkene, ethyl (Z)-2-octenoate. americanelements.compreciouscatalyst.com This stereoselectivity arises from the catalyst's surface facilitating the addition of hydrogen to the same side of the alkyne.

Another important reaction is hydration . In the presence of a mercury catalyst, the hydration of the alkyne in phenylacetylene, a related terminal alkyne, yields acetophenone. wikipedia.org Similarly, the hydration of this compound would be expected to follow Markovnikov's rule, leading to the formation of a ketone.

The triple bond also readily participates in cycloaddition reactions . For instance, alkynes can react with azides to form triazoles, a reaction often catalyzed by copper or ruthenium. This type of "click chemistry" is a powerful tool for creating more complex molecules.

The reactivity of the alkyne is also influenced by the adjacent ester group. The electron-withdrawing nature of the ester group polarizes the triple bond, making the carbon atom further from the ester more susceptible to nucleophilic attack.

Reactions at the Alkyne Functionality
ReactionReagentsProduct(s)
Complete HydrogenationH₂, Pd/CEthyl octanoate
Partial Hydrogenation (cis)H₂, Lindlar CatalystEthyl (Z)-2-octenoate
Partial Hydrogenation (trans)Na, NH₃ (liquid)Ethyl (E)-2-octenoate

Stereochemical Effects on Molecular Interactions

This compound itself is an achiral molecule, meaning it does not have a non-superimposable mirror image. However, its reactions can lead to the formation of stereoisomers, which can have different molecular interactions.

As mentioned earlier, the hydrogenation of this compound can produce either the cis or trans isomer of ethyl 2-octenoate. These geometric isomers have distinct shapes. The cis isomer has a "U" shape, while the trans isomer is more linear. nih.govnih.gov This difference in shape can affect how these molecules pack in a crystal lattice and their interactions with biological receptors.

While this compound is achiral, its derivatives can be chiral. For example, if a chiral reagent is used to add across the triple bond, a chiral center can be created, leading to the formation of enantiomers. These enantiomers will have identical physical properties in an achiral environment but will interact differently with other chiral molecules, such as enzymes or chiral catalysts.

Stereoisomers from this compound Reactions
Starting MaterialReactionProductStereochemistry
This compoundPartial Hydrogenation (Lindlar)Ethyl 2-octenoatecis (Z)
This compoundPartial Hydrogenation (Na/NH₃)Ethyl 2-octenoatetrans (E)

Electronic and Steric Contributions to Chemical Properties

The chemical properties of this compound are a result of a delicate balance between electronic and steric effects.

Electronic Effects: The ester group is strongly electron-withdrawing due to the high electronegativity of the oxygen atoms. This has a significant impact on the adjacent alkyne. The electron density of the triple bond is pulled towards the ester group, making the alkyne less nucleophilic than an isolated alkyne. This polarization also increases the acidity of the protons on the carbon adjacent to the ester group.

The alkyne itself is composed of sp-hybridized carbons, which are more electronegative than sp² or sp³ hybridized carbons. This inherent electronegativity of the alkyne carbons further contributes to the electronic landscape of the molecule.

Steric Effects: The linear geometry of the alkyne group is a key steric feature. This linearity means that the groups attached to the alkyne are held far apart, minimizing steric hindrance for reactions at the triple bond. However, the n-pentyl group at one end of the alkyne and the ethyl ester at the other do create some steric bulk that can influence the approach of reagents. For very bulky reagents, the reaction rate may be slower compared to a less substituted alkyne.

Electronic and Steric Factors
FeatureTypeInfluence on Reactivity
Ester GroupElectronicElectron-withdrawing, polarizes the alkyne
Alkyne GroupElectronicsp-hybridized carbons are more electronegative
Alkyne GeometryStericLinear geometry minimizes some steric hindrance
Alkyl ChainStericProvides some steric bulk influencing reagent approach

Intermolecular Forces and Self-Assembly in Chemical Systems

The physical properties of this compound, such as its boiling point and solubility, are determined by the intermolecular forces it can form. As a molecule with both polar (ester) and nonpolar (alkyl chain) regions, it exhibits a combination of dipole-dipole interactions and van der Waals forces.

The ester group provides a site for dipole-dipole interactions, where the partially negative oxygen atoms are attracted to the partially positive carbon atoms of neighboring molecules. The long alkyl chain, on the other hand, can only participate in weaker van der Waals forces.

Due to its amphiphilic nature, with a polar head (the ester group) and a nonpolar tail (the alkyl chain), this compound has the potential for self-assembly in certain solvents. In polar solvents, the nonpolar tails might aggregate to minimize contact with the solvent, while in nonpolar solvents, the polar heads might cluster together. This behavior is fundamental to the formation of micelles and other supramolecular structures.

The boiling point of this compound is higher than that of a nonpolar alkane of similar molecular weight due to the additional energy required to overcome the dipole-dipole forces. Its solubility is greatest in nonpolar organic solvents that can interact favorably with the long alkyl chain.

Physical Properties and Intermolecular Forces
PropertyValueDominant Intermolecular Forces
Molecular Weight168.23 g/mol nih.gov-
Boiling Point-Dipole-dipole, Van der Waals
Solubility-Dependent on solvent polarity

Future Research Trajectories for Ethyl 2 Octynoate

Development of Novel and Sustainable Synthetic Routes

The chemical industry's shift towards green chemistry is driving research into more sustainable methods for synthesizing ethyl 2-octynoate. nih.govwhiterose.ac.ukidosi.org Future work in this area will likely concentrate on several key strategies to minimize environmental impact and improve efficiency.

One promising direction is the application of biocatalysis , which utilizes enzymes or whole-cell catalysts for chemical transformations. wlv.ac.uknovartis.com The use of lipases for esterification reactions, for example, offers a green alternative to traditional chemical catalysis, potentially allowing for the synthesis of this compound under milder conditions with high selectivity. rsc.orgentrechem.com Research will be needed to identify or engineer enzymes that are highly active and stable for the specific substrates involved in this compound synthesis.

Another area of focus is the development of synthetic routes that utilize renewable feedstocks . A recent breakthrough in the sustainable synthesis of acetylene (B1199291) from carbon dioxide could provide a greener starting point for the alkyne component of this compound. eurekalert.org Integrating such processes with efficient esterification methods will be a key challenge.

Furthermore, the exploration of energy-efficient reaction conditions is a critical aspect of sustainable synthesis. Ultrasound-assisted synthesis, for instance, has been shown to promote esterification reactions with shorter reaction times and high yields under mild conditions. researchgate.net Applying this technology to the production of this compound could significantly reduce energy consumption.

Modern synthetic methodologies, such as the rhodium-catalyzed approach to 2-alkynoates from silyl enol ethers and 3-siloxy-2-diazobutenoates, also offer pathways to highly functionalized molecules in a single, diastereoselective step. nih.gov Future research will likely adapt and refine such innovative methods to enhance the sustainability and efficiency of this compound production.

Sustainable Synthesis Strategy Potential Benefits for this compound Production Key Research Challenges
BiocatalysisMilder reaction conditions, high selectivity, reduced waste.Enzyme identification, stability, and activity optimization.
Renewable FeedstocksReduced reliance on fossil fuels, lower carbon footprint.Integration of renewable acetylene production, process efficiency.
Energy-Efficient MethodsLower energy consumption, reduced operational costs.Scale-up of ultrasound or other alternative energy sources.
Advanced Synthetic MethodologiesHigh efficiency and selectivity, access to complex analogues.Catalyst cost and recovery, substrate scope.

Exploration of Advanced Catalytic Systems

The development of advanced catalytic systems is central to improving the synthesis of this compound, offering pathways to greater efficiency, selectivity, and sustainability. Future research will likely focus on a range of catalytic approaches, from transition-metal catalysis to the use of simpler, recyclable catalysts.

Transition-metal catalysis has proven to be a powerful tool for the synthesis of alkynoates and their derivatives. nih.gov

Palladium-catalyzed reactions , such as the cross-coupling of aryl iodides with organoindium reagents derived from 4-bromo-2-alkynoates, provide a method for producing functionalized alkadienoates. organic-chemistry.orgnih.gov Further research could adapt these methods for the synthesis of this compound and its derivatives. Palladium catalysts are also effective for the esterification of carboxylic acids with aryl iodides and for the decarboxylation of 2-alkynoic acids. acs.orgnagoya-u.ac.jp

Gold-catalyzed reactions are particularly effective for the electrophilic activation of alkynes, enabling a wide range of synthetic transformations, including the addition of O-nucleophiles. nih.govmdpi.comacs.org The unique reactivity of gold catalysts could be harnessed to develop novel synthetic routes to this compound, potentially with unique regioselectivity. mdpi.comacs.org

In line with the principles of green chemistry, there is a growing interest in catalysts that are not only efficient but also environmentally benign and recyclable. The use of simple zinc(II) salts as effective and recyclable catalysts for the solvent-free esterification of fatty acids represents a promising avenue for sustainable ester production. nih.gov Investigating the applicability of such catalysts to the synthesis of this compound could lead to more economical and eco-friendly industrial processes.

Catalytic System Potential Application in this compound Synthesis Key Research Focus
Palladium CatalysisCross-coupling reactions, arylation, decarboxylative coupling.Ligand design, reaction scope, catalyst loading reduction.
Gold CatalysisAlkyne hydrofunctionalization, cycloadditions.Catalyst stability, regioselectivity control, tandem reactions.
Zinc(II) CatalysisDirect esterification.Catalyst recyclability, solvent-free conditions, substrate scope.
BiocatalysisEnzymatic esterification.Enzyme screening, immobilization, process optimization.

Application of Artificial Intelligence and Machine Learning in Predictive Modeling

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical synthesis, and future research on this compound will undoubtedly benefit from these computational tools. AI and ML can accelerate the discovery and optimization of synthetic routes by predicting reaction outcomes, identifying optimal conditions, and even proposing novel reaction pathways.

Predictive models, powered by ML algorithms, can be trained on vast datasets of chemical reactions to learn the complex relationships between reactants, catalysts, solvents, and products. This knowledge can then be applied to predict the success of a proposed synthesis for this compound, saving valuable time and resources that would otherwise be spent on trial-and-error experimentation.

Furthermore, AI can be employed in the design of experiments to efficiently explore the reaction space and identify the optimal conditions for synthesizing this compound with high yield and purity. These algorithms can navigate the multi-dimensional space of reaction parameters (e.g., temperature, pressure, catalyst loading) more effectively than traditional methods.

The application of AI and ML also extends to the discovery of new catalysts. By analyzing the structural features of known catalysts and their performance, ML models can predict the efficacy of new, untested catalyst structures, guiding synthetic chemists toward the most promising candidates for the synthesis of this compound.

Deeper Mechanistic Insights into Complex Reactions

A fundamental understanding of the reaction mechanisms governing the synthesis and transformation of this compound is crucial for optimizing existing processes and developing new ones. Future research will focus on gaining deeper mechanistic insights into the complex reactions this compound undergoes, such as cycloadditions and radical reactions.

Cycloaddition reactions are a powerful tool in organic synthesis for the construction of cyclic compounds. fiveable.mewikipedia.orgiastate.edu this compound, with its activated alkyne, is a potential substrate for various cycloadditions. Mechanistic studies, combining experimental techniques like kinetic analysis with computational methods such as Density Functional Theory (DFT), can elucidate the intricate details of these reaction pathways. acs.org Such studies can help to understand and control the stereoselectivity of these reactions.

Radical reactions of aryl alkynoates have emerged as a valuable method for the synthesis of diverse heterocyclic compounds. researchgate.net Investigating the radical reactions of this compound could open up new avenues for its functionalization. Mechanistic studies will be essential to understand the initiation, propagation, and termination steps of these radical cascades, enabling better control over product distribution.

Kinetic isotope effect studies and in-situ spectroscopic monitoring can provide valuable data on reaction intermediates and transition states. When combined with computational modeling, these experimental approaches can offer a detailed picture of the reaction landscape, guiding the rational design of more efficient and selective synthetic methods for this compound and its derivatives. researchgate.net

Expanding Analytical Capabilities for Trace Analysis

As a component in fragrances and food products, the ability to detect and quantify this compound at trace levels is of paramount importance for quality control and safety assessment. Future research in this area will focus on developing more sensitive, selective, and rapid analytical methods for its analysis in complex matrices.

Gas chromatography coupled with mass spectrometry (GC-MS) is the current method of choice for the analysis of volatile and semi-volatile compounds like this compound. chromatographyonline.comthermofisher.comgcms.czuliege.be Advances in this technology, such as the use of tandem mass spectrometry (GC-MS/MS) and high-resolution mass spectrometry (e.g., GC-Orbitrap MS), offer enhanced selectivity and sensitivity, which is crucial for the detection of fragrance allergens in cosmetics and other consumer products. chromatographyonline.comthermofisher.comgcms.czshimadzu.com Future work will likely involve the optimization of these techniques to achieve even lower detection limits for this compound.

Sample preparation is a critical step in the analytical workflow, and modern techniques aim to be faster and require less solvent. Headspace-solid-phase microextraction (HS-SPME) is a solvent-free method that is well-suited for the analysis of volatile organic compounds (VOCs) in food and other matrices. americanlaboratory.com Research will continue to explore new fiber coatings and extraction conditions to improve the efficiency of HS-SPME for this compound.

The development of direct analysis techniques , which require minimal or no sample preparation, is another important research trajectory. nih.gov Methods such as selected ion flow tube mass spectrometry (SIFT-MS) and proton transfer reaction mass spectrometry (PTR-MS) can provide real-time analysis of VOCs, which could be valuable for monitoring the presence of this compound in various environments. nih.gov

Analytical Technique Advantages for this compound Analysis Future Research Directions
GC-MS/MSHigh selectivity and sensitivity, effective for complex matrices.Method validation for new matrices, development of multi-residue methods.
GC-Orbitrap MSHigh mass accuracy and resolution, confident compound identification.Creation of spectral libraries, application to non-targeted screening.
HS-SPMESolvent-free, simple, and automatable.Development of new fiber materials, optimization for different sample types.
Direct Analysis MSRapid, real-time analysis, no sample preparation.Miniaturization of instruments, improved quantification capabilities.

Q & A

Q. What novel applications of this compound warrant investigation in supramolecular chemistry?

  • Methodological Answer :
  • Host-Guest Studies : Synthesize crown ether derivatives and analyze binding constants via UV-Vis titration .
  • Catalysis : Screen transition-metal complexes (e.g., Pd/Cu) for alkyne functionalization reactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.